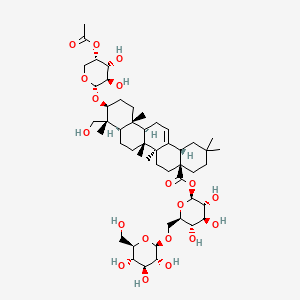

Asperosaponin IV

Description

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4R,5S)-5-acetyloxy-3,4-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H78O19/c1-23(52)64-27-20-63-41(37(58)34(27)55)67-31-11-12-45(4)29(46(31,5)22-51)10-13-48(7)30(45)9-8-24-25-18-44(2,3)14-16-49(25,17-15-47(24,48)6)43(61)68-42-39(60)36(57)33(54)28(66-42)21-62-40-38(59)35(56)32(53)26(19-50)65-40/h8,25-42,50-51,53-60H,9-22H2,1-7H3/t25-,26+,27-,28+,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,41-,42-,45-,46-,47+,48+,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTXSSSQCWMXORJ-BDZWXYPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1O)O)OC2CCC3(C(C2(C)CO)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C)C(=O)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1CO[C@H]([C@@H]([C@H]1O)O)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3CC=C5[C@]4(CC[C@@]6([C@H]5CC(CC6)(C)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H78O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

971.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Asperosaponin VI: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (ASVI) is a triterpenoid saponin that has garnered significant attention in the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of ASVI, with a focus on its anti-inflammatory, neuroprotective, anti-osteoarthritic, and cardioprotective effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Mechanisms of Action

ASVI exerts its biological effects through a complex interplay of signaling pathways, primarily involving the induction of apoptosis and the modulation of inflammatory and stress-response pathways. Key mechanisms include the regulation of the PI3K/Akt, MAPK, NF-κB, PPAR-γ, AMPK-SIRT3, and Nrf2/GPX4/HO-1 signaling cascades.

Anti-inflammatory Effects

ASVI has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and mediators.

A significant mechanism of its anti-inflammatory action is the activation of the Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) pathway. ASVI promotes the transition of microglia from a pro-inflammatory to an anti-inflammatory phenotype by activating the PPAR-γ pathway.[1] This activation leads to the suppression of pro-inflammatory cytokines.[2]

Furthermore, ASVI has been found to inhibit the TLR4/NF-κB signaling pathway, which is a critical regulator of the inflammatory response. This inhibition leads to a reduction in the expression of inflammatory mediators.

Neuroprotective Effects

The neuroprotective effects of ASVI are largely attributed to its ability to modulate microglial activation and inhibit neuroinflammation.[2] By activating the PPAR-γ pathway in microglia, ASVI shifts these immune cells of the central nervous system towards a neuroprotective phenotype.[2][3] This shift is characterized by a decrease in the production of pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.[2]

ASVI has been shown to ameliorate depressive-like behaviors in animal models of chronic mild stress by inducing this neuroprotective microglial phenotype in the hippocampus.[2] The activation of PPAR-γ by ASVI is crucial for its anti-inflammatory and antidepressant effects.[2][4]

Anti-osteoarthritic Effects

In the context of osteoarthritis (OA), ASVI exhibits chondroprotective effects by mitigating mitochondrial dysfunction and chondrocyte apoptosis.[5][6] It achieves this by modulating the AMPK-SIRT3 signaling pathway.[5][6] ASVI treatment enhances chondrocyte viability and reduces apoptosis in response to oxidative stress.[5][7]

Furthermore, ASVI helps preserve the integrity of the cartilage matrix by upregulating the expression of Collagen II and Aggrecan while reducing the levels of the cartilage-degrading enzyme MMP-13.[5] ASVI also suppresses ferroptosis, a form of iron-dependent cell death, in chondrocytes by modulating the Nrf2/GPX4/HO-1 signaling pathway.[8][9] This contributes to its overall protective effect against OA progression.[8]

Cardioprotective Effects

ASVI has demonstrated significant cardioprotective effects, particularly in the context of hypoxia-induced cardiomyocyte apoptosis. It protects cardiac myocytes by activating the PI3K/Akt and CREB pathways.[10] This activation leads to an increase in the Bcl-2/Bax ratio and a decrease in the expression of active caspase-3, ultimately inhibiting apoptosis.[10] The protective effects of ASVI against hypoxia-induced cardiomyocyte injury are dependent on the activation of the PI3K/Akt pathway.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies investigating the effects of Asperosaponin VI.

Table 1: Effects of Asperosaponin VI on Chondrocyte Viability and Apoptosis

| Parameter | Cell Type | Treatment | Concentration of ASVI | Result | Reference |

| Cell Viability | TBHP-treated Chondrocytes | ASVI | 50, 100, 200 µM | Dose-dependent increase in cell viability | [5] |

| Apoptosis (TUNEL assay) | TBHP-treated Chondrocytes | ASVI | 50, 100, 200 µM | Dose-dependent decrease in TUNEL-positive cells | [5] |

| Bax Expression | TBHP-treated Chondrocytes | ASVI | 50, 100, 200 µM | Dose-dependent decrease in Bax expression | [5] |

| Bcl-2 Expression | TBHP-treated Chondrocytes | ASVI | 50, 100, 200 µM | Dose-dependent increase in Bcl-2 expression | [5] |

| Caspase-3 Expression | TBHP-treated Chondrocytes | ASVI | 50, 100, 200 µM | Dose-dependent decrease in Caspase-3 expression | [5] |

Table 2: Effects of Asperosaponin VI on Inflammatory Markers

| Parameter | Cell/Tissue Type | Treatment | Concentration of ASVI | Result | Reference |

| Pro-inflammatory Cytokines | LPS-exposed microglia | ASVI | Dose-dependent | Suppression of pro-inflammatory cytokines | [2] |

| Anti-inflammatory Cytokines | LPS-exposed microglia | ASVI | Dose-dependent | Elevation of anti-inflammatory cytokines | [2] |

| iNOS+ microglia | Hippocampus of CMS mice | 40 mg/kg | N/A | Decrease in the number of iNOS+ microglia | [2] |

| Arg-1+ microglia | Hippocampus of CMS mice | 40 mg/kg | N/A | Increase in the number of Arg-1+ microglia | [2] |

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Asperosaponin VI.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed chondrocytes in 96-well plates at a density of 1 x 104 cells/well and culture for 24 hours.

-

Treatment: Treat the cells with varying concentrations of Asperosaponin VI (e.g., 0, 25, 50, 100, 200, 400 µM) and/or an inducing agent (e.g., TBHP) for a specified duration (e.g., 24 hours).

-

CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group.

Western Blotting

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-p-Akt, anti-Akt, anti-PPAR-γ, anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensity using image analysis software and normalize to a loading control (e.g., β-actin).

TUNEL Assay for Apoptosis

-

Cell Preparation: Culture and treat cells on glass coverslips.

-

Fixation: Fix the cells with 4% paraformaldehyde for 30 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and FITC-dUTP) for 1 hour at 37°C in the dark.

-

Counterstaining: Stain the nuclei with DAPI.

-

Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantification: Count the number of TUNEL-positive (apoptotic) cells and the total number of cells to determine the apoptotic index.

Conclusion

Asperosaponin VI is a promising natural compound with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, apoptosis, and cellular stress responses underlies its therapeutic potential in a range of diseases, including neurodegenerative disorders, osteoarthritis, and cardiovascular conditions. This technical guide provides a comprehensive overview of the current understanding of ASVI's mechanisms, offering a valuable resource for the scientific community to guide future research and drug development efforts. Further investigation into the precise molecular interactions and clinical efficacy of ASVI is warranted to fully realize its therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asperosaponin VI mitigates mitochondrial dysfunction and chondrocyte apoptosis in osteoarthritis by modulating the AMPK-SIRT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asperosaponin VI mitigates mitochondrial dysfunction and chondrocyte apoptosis in osteoarthritis by modulating the AMPK-SIRT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Asperosaponin VI suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway [frontiersin.org]

- 9. Asperosaponin VI suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asperosaponin VI protects cardiac myocytes from hypoxia-induced apoptosis via activation of the PI3K/Akt and CREB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Asperosaponin VI: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI, a triterpenoid saponin, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of Asperosaponin VI, focusing on its natural occurrence, methods for its extraction and quantification, and its role in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Abundance

The concentration of Asperosaponin VI in its primary source, Dipsacus asper, can vary significantly depending on the geographical location of cultivation and the specific part of the plant analyzed.

| Plant Species | Plant Part | Geographic Origin | Concentration of Asperosaponin VI (% dry weight) | Reference |

| Dipsacus asper | Root | Yunnan Province, China | 2.74 ± 0.04% to 11.62 ± 0.05% | [4] |

| Dipsacus asperoides | Root | Guizhou, Hubei, Sichuan, and Yunnan Provinces, China | 1.61% to 15.19% | |

| Dipsacus asperoides | Root | Hubei Province, China | ~6% | |

| Dipsacus asperoides | Thick Roots | China | Lower than thin roots | |

| Dipsacus asperoides | Thin Roots | China | Higher than thick roots | |

| Dipsacus asperoides | Stem, Residual Stem Parts, Fibrous Roots | China | Lower than main roots |

Experimental Protocols

Extraction and Isolation of Asperosaponin VI from Dipsacus asper

This protocol describes a common method for the extraction and purification of Asperosaponin VI from the roots of Dipsacus asper using macroporous resin chromatography.

1. Sample Preparation:

-

Air-dry the roots of Dipsacus asper and grind them into a coarse powder.

2. Extraction:

-

Reflux the powdered plant material with 70% ethanol. The solid-to-liquid ratio and extraction time may be optimized, but a typical starting point is 1:10 (w/v) for 2 hours, repeated three times.

-

Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude extract.

3. Purification by Macroporous Resin Chromatography:

-

Dissolve the crude extract in water to a specified concentration (e.g., 0.08 g/mL).

-

Apply the sample solution to a pre-treated AB-8 macroporous resin column.

-

Wash the column with a 30% ethanol solution to remove impurities.

-

Elute the fraction containing Asperosaponin VI with a 70% ethanol solution.

-

Collect the eluate and concentrate it under reduced pressure to yield a purified extract enriched with Asperosaponin VI.

Quantification of Asperosaponin VI by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of Asperosaponin VI in plant extracts.

1. Standard and Sample Preparation:

-

Prepare a stock solution of a known concentration of pure Asperosaponin VI standard in methanol.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Accurately weigh the plant extract, dissolve it in methanol, and filter it through a 0.45 µm membrane filter.

2. HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution system of acetonitrile and water is often employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 203 nm.

-

Injection Volume: 10-20 µL.

3. Data Analysis:

-

Construct a calibration curve by plotting the peak area of the Asperosaponin VI standard against its concentration.

-

Determine the concentration of Asperosaponin VI in the sample by comparing its peak area to the calibration curve.

Signaling Pathways

Asperosaponin VI has been shown to exert its biological effects through the modulation of various signaling pathways. One of the well-documented mechanisms is its role in promoting osteoblast differentiation via the Bone Morphogenetic Protein-2 (BMP-2) signaling pathway, which involves the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1][2]

Asperosaponin VI-induced osteoblast differentiation pathway.

The biosynthesis of Asperosaponin VI in Dipsacus asper is a complex process. Recent research suggests that the transcription factor DaERF9 plays a positive regulatory role in its accumulation, a process that is also influenced by jasmonic acid (JA) signaling and wounding stress.

Regulatory pathway of Asperosaponin VI biosynthesis.

Conclusion

Asperosaponin VI is a promising natural compound with significant therapeutic potential. This guide provides a foundational understanding of its primary sources, methods for its isolation and analysis, and its molecular mechanisms of action. Further research is warranted to explore the full spectrum of its pharmacological activities and to quantify its presence in a wider range of plant species. This will be crucial for the standardization of herbal medicines and the development of new therapeutic agents.

References

Bioactivity Profile of Asperosaponin VI: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (AS-VI) is a triterpenoid saponin isolated from the roots of Dipsacus asper. Traditional medicine has long utilized this plant for its therapeutic properties, and modern pharmacological studies are increasingly substantiating the significant bioactivity of its purified constituents. AS-VI, in particular, has emerged as a compound of interest with a broad spectrum of activities, including anti-inflammatory, neuroprotective, pro-angiogenic, and osteogenic effects. This document provides a comprehensive technical overview of the bioactivity profile of Asperosaponin VI, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Bioactivities and Mechanisms of Action

Asperosaponin VI exerts its biological effects through the modulation of multiple signaling pathways. The following sections detail its primary activities, supported by quantitative data from preclinical studies.

Anti-inflammatory and Chondroprotective Effects in Osteoarthritis

Asperosaponin VI has demonstrated significant potential in the management of osteoarthritis (OA) by mitigating inflammation and protecting chondrocytes from degradation. Its primary mechanism in this context involves the suppression of ferroptosis, an iron-dependent form of programmed cell death, through the activation of the Nrf2/GPX4/HO-1 signaling pathway[1].

Quantitative Data: In Vitro and In Vivo Effects on Osteoarthritis Markers

| Assay | Model System | Treatment | Key Findings | Reference |

| Cell Viability | IL-1β-induced rat chondrocytes | AS-VI (10, 20, 40 µM) | Dose-dependent increase in cell viability. | [1] |

| Inflammatory Cytokines | IL-1β-induced rat chondrocytes | AS-VI (40 µM) | Significant reduction in TNF-α, IL-6, and PGE2 levels. | [1] |

| Ferroptosis Markers | IL-1β-induced rat chondrocytes | AS-VI (40 µM) | Decreased levels of Fe2+ and malondialdehyde (MDA). | [1] |

| Protein Expression | IL-1β-induced rat chondrocytes | AS-VI (40 µM) | Upregulation of Nrf2, HO-1, and GPX4; downregulation of ACSL4. | [1] |

| In Vivo Efficacy | Rat model of OA | AS-VI (20 mg/kg/day, i.g.) | Improved bone volume/tissue volume and trabecular separation; decreased serum TNF-α, IL-6, and PGE2. | [1] |

Signaling Pathway: Nrf2/GPX4/HO-1 in Chondroprotection

References

Asperosaponin VI molecular structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI, a triterpenoid saponin, is a prominent bioactive constituent isolated from the roots of Dipsacus asper Wall. ex C.B. Clarke and other plant species such as Akebia quinata and Lonicera nigra.[1] Also known as Akebia saponin D, it has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and biological activities of Asperosaponin VI, supported by experimental methodologies and quantitative data.

Molecular Structure and Physicochemical Properties

Asperosaponin VI is a complex glycoside with a pentacyclic triterpenoid aglycone. Its chemical structure has been elucidated using various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR).[1]

Table 1: Physicochemical Properties of Asperosaponin VI

| Property | Value | Source |

| Molecular Formula | C47H76O18 | [1] |

| Molecular Weight | 929.1 g/mol | |

| IUPAC Name | [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

| CAS Number | 39524-08-8 | |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. | |

| Biopharmaceutics Classification System (BCS) | Class III (High Solubility, Low Permeability) | |

| Thermal Characteristics | Exhibits a broad heat absorption peak around 59.8°C in Differential Scanning Calorimetry (DSC), suggesting an amorphous phase. |

Biological Activities and Signaling Pathways

Asperosaponin VI exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic development. Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Osteogenic Activity

Asperosaponin VI has been shown to promote osteoblast differentiation and bone formation. This activity is crucial for its traditional use in treating bone fractures.

-

Signaling Pathway: The osteogenic effects of Asperosaponin VI are mediated through the Bone Morphogenetic Protein-2 (BMP-2)/p38 and Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) signaling pathways.[2] It has also been found to promote osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway.[3]

References

- 1. Asperosaponin VI suppresses ferroptosis in chondrocytes and ameliorates osteoarthritis by modulating the Nrf2/GPX4/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asperosaponin VI induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Asperosaponin VI in Osteoblast Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (ASA VI), a triterpenoid saponin derived from the traditional medicinal herb Dipsacus asper Wall, has emerged as a significant bioactive compound with potent effects on bone metabolism.[1][2] Traditionally used for treating bone fractures, modern pharmacological studies have substantiated its role in promoting bone formation.[2][3] ASA VI stimulates the proliferation and differentiation of various osteogenic precursor cells, including bone marrow stromal cells (BMSCs), adipose-derived stem cells (ADSCs), and pre-osteoblastic cell lines like MC3T3-E1.[1][2][4] This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies related to the osteogenic effects of ASA VI.

Mechanism of Action: Upregulation of Key Osteogenic Markers

ASA VI systematically promotes the entire cascade of osteoblast differentiation, from early commitment to late-stage matrix mineralization. Its efficacy is demonstrated by the significant upregulation of key osteogenic markers. Studies show that ASA VI enhances the activity of Alkaline Phosphatase (ALP), an early marker of osteoblast differentiation.[2][4] It also increases the gene and protein expression of critical transcription factors essential for osteogenesis, namely Runt-related transcription factor 2 (RUNX2) and Osterix.[2][4] Furthermore, ASA VI elevates the levels of major bone matrix proteins, including Collagen Type I (COL1) and Osteocalcin (OCN), which are crucial for the structural integrity and mineralization of bone.[2][4][5] This comprehensive induction of osteogenic markers culminates in enhanced formation of calcified mineral nodules, a hallmark of mature osteoblast function.[1][4]

Signaling Pathways Modulated by Asperosaponin VI

The pro-osteogenic effects of Asperosaponin VI are mediated through the modulation of several key intracellular signaling pathways. These interconnected pathways converge to regulate the expression of master transcription factors and subsequent osteoblast maturation.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol-3-Kinase (PI3K)/AKT pathway is a crucial regulator of cell survival, proliferation, and differentiation. ASA VI has been shown to activate this pathway in bone marrow stromal cells.[4] Activation of PI3K leads to the phosphorylation and activation of AKT (Protein Kinase B). This activated AKT, in turn, promotes the expression of osteogenic genes like ALP, OCN, COL1, and RUNX2. The osteogenic effects of ASA VI can be attenuated by PI3K inhibitors such as LY294002, confirming the pathway's critical role.[4]

BMP-2 and MAPK (p38/ERK1/2) Pathways

Bone Morphogenetic Protein-2 (BMP-2) is a potent growth factor that initiates the osteogenic differentiation cascade. ASA VI treatment has been found to increase the synthesis of BMP-2.[1][6] BMP-2 then activates downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathways involving p38 and Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[1][6] The activation of p38 and ERK1/2 is essential for mediating the induction of osteoblast maturation and mineralization driven by ASA VI.[1]

TGF-β/Smad and Estrogen Signaling Pathways

Further studies have implicated the Transforming Growth Factor-β (TGF-β)/Smad pathway in ASA VI-induced osteogenesis. ASA VI treatment leads to the phosphorylation of Smad2/3, key components of this pathway, which subsequently promotes the expression of RUNX2 and OCN in ADSCs.[2] Additionally, network pharmacology and molecular docking studies have identified the Estrogen Receptor as a target for ASA VI.[3] Experimental validation showed that ASA VI can independently induce osteogenic differentiation in human umbilical cord mesenchymal stem cells (hUC-MSCs) via the estrogen signaling pathway, an effect that is diminished by estrogen receptor antagonists.[3][7] This suggests ASA VI may act as a phytoestrogen to promote bone health.

Quantitative Data Presentation

The osteogenic effects of Asperosaponin VI are dose-dependent. The tables below summarize the quantitative findings from various in vitro studies.

Table 1: Effect of Asperosaponin VI on Osteogenic Markers in Rat Adipose-Derived Stem Cells (ADSCs)

| ASA VI Concentration | ALP Activity (vs. Control) | Calcium Deposition (vs. Control) | OCN mRNA Expression (Fold Change) | RUNX2 mRNA Expression (Fold Change) |

|---|---|---|---|---|

| 10⁻⁷ M | No significant difference | - | ~1.5 | ~1.2 |

| 10⁻⁶ M | No significant difference | - | ~2.0 | ~1.8 |

| 10⁻⁵ M | Significantly increased | Significantly increased | ~2.8 | ~2.5 |

| 10⁻⁴ M | Significantly increased | Significantly increased | ~2.5 | ~2.2 |

Data synthesized from studies on rat ADSCs, showing peak activity at 10⁻⁵ M.[2]

Table 2: Effect of Asperosaponin VI on Osteogenic Markers in Human Jaw Bone Marrow Mesenchymal Stem Cells (hjBMSCs)

| ASA VI Concentration (mol/L) | Cell Proliferation | ALP Activity | Calcium Nodule Formation | RUNX2, OCN, COL-I mRNA Expression |

|---|---|---|---|---|

| 10⁻⁸ M | No significant effect | - | - | - |

| 10⁻⁷ M | No significant effect | - | - | - |

| 10⁻⁶ M | No significant effect | Significantly increased | Significantly increased | Significantly increased |

| 10⁻⁵ M | No significant effect | Significantly increased | Significantly increased | Significantly increased (slightly predominant) |

| 10⁻⁴ M | Obvious toxic effects | - | - | - |

Data summarized from a study on hjBMSCs, indicating an optimal concentration range of 10⁻⁶ to 10⁻⁵ M.[5]

Experimental Protocols

The following section details the standard methodologies for assessing the role of Asperosaponin VI in osteoblast differentiation.

Cell Culture and Osteogenic Induction

This protocol is based on methods for mesenchymal stem cells (MSCs) or MC3T3-E1 pre-osteoblasts.[2][8]

-

Cell Seeding : Seed cells (e.g., MC3T3-E1, BMSCs, ADSCs) in a multi-well plate (6, 12, or 24-well) at a density of 2-3 x 10⁴ cells/cm². Culture in a basal medium (e.g., α-MEM or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation : Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 80-95% confluency.

-

Induction : Replace the growth medium with an osteogenic induction medium. A standard induction medium consists of the basal medium supplemented with 10% FBS, 10 mM β-glycerophosphate, 50 µg/mL ascorbic acid, and 10 nM dexamethasone.[9][10]

-

Treatment : To the induction medium, add Asperosaponin VI at desired final concentrations (e.g., 10⁻⁸ M to 10⁻⁴ M). A vehicle control (e.g., DMSO) should be run in parallel.

-

Maintenance : Replace the medium with a freshly prepared induction medium and ASA VI every 2-3 days for the duration of the experiment (typically 7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay is typically performed at early time points (e.g., day 3, 7).[5][7]

-

Cell Lysis : After the desired induction period, wash the cell monolayers twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells by adding a lysis buffer (e.g., 0.1% Triton X-100 in PBS) and incubating on ice for 30 minutes.

-

Lysate Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Reaction Setup : In a 96-well plate, add 50 µL of the cell lysate supernatant to each well.

-

Substrate Addition : Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution to each well.

-

Incubation : Incubate the plate at 37°C for 15-30 minutes. The reaction is stopped by adding 50 µL of 3 M NaOH.

-

Measurement : Measure the absorbance at 405 nm using a microplate reader. The ALP activity is often normalized to the total protein content of the lysate, determined by a BCA or Bradford assay.

Alizarin Red S (ARS) Staining for Mineralization

This staining method visualizes calcium deposits in the extracellular matrix, typically performed at late stages (e.g., day 14, 21).[1][4][11]

-

Fixation : Gently aspirate the culture medium and wash the cells twice with PBS. Fix the cells by adding 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Washing : Aspirate the fixative and wash the wells twice with deionized water.

-

Staining : Add 1 mL of 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well of a 12-well plate, ensuring the cell monolayer is completely covered. Incubate for 20-45 minutes at room temperature in the dark.

-

Final Washes : Aspirate the ARS solution and wash the wells 3-5 times with deionized water until the wash water is clear.

-

Visualization : The orange-red stained mineralized nodules can be visualized and imaged using a bright-field microscope.

-

Quantification (Optional) : To quantify the staining, add 1 mL of 10% cetylpyridinium chloride to each well and incubate with shaking for 15-30 minutes to destain. Transfer the supernatant to a 96-well plate and measure the absorbance at 550 nm.

Quantitative Real-Time PCR (qRT-PCR)

This technique is used to measure the relative expression of osteogenic genes (e.g., RUNX2, OCN, ALP, COL1).[12]

-

RNA Extraction : At the desired time point (e.g., day 7 or 14), lyse the cells directly in the culture well using a TRIzol-based reagent and extract total RNA according to the manufacturer's protocol.

-

RNA Quantification and Quality Control : Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction : Set up the qPCR reaction in a 96-well qPCR plate using a SYBR Green-based master mix, forward and reverse primers for the target genes (e.g., RUNX2, OCN) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA template.

-

Thermal Cycling : Run the reaction on a real-time PCR system.

-

Data Analysis : Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of target genes to the housekeeping gene.

Western Blot Analysis

This method detects and quantifies the protein levels of osteogenic markers.[13][14]

-

Protein Extraction : After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis : Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE (e.g., 10% gel).

-

Membrane Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., anti-RUNX2, anti-OCN, anti-p-AKT) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : After final washes, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing to a loading control like GAPDH or β-actin.

Conclusion

Asperosaponin VI is a potent natural compound that promotes osteoblast differentiation through the coordinated activation of multiple critical signaling pathways, including PI3K/AKT, BMP-2/MAPK, and estrogen signaling. It effectively upregulates a suite of osteogenic markers, leading to enhanced bone matrix formation and mineralization. The evidence strongly supports its potential as a therapeutic agent for bone-related disorders such as osteoporosis. The standardized protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic applications and molecular intricacies of Asperosaponin VI in bone regeneration and tissue engineering.

References

- 1. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 2. Cell Culture Academy [procellsystem.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 5. drmillett.com [drmillett.com]

- 6. Protocols for in vitro Differentiation of Human Mesenchymal Stem Cells into Osteogenic, Chondrogenic and Adipogenic Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ALP activity [bio-protocol.org]

- 8. MC3T3-E1 cell culture and osteoblast differentiation [bio-protocol.org]

- 9. 2.4. MC3T3-E1 cell culture and encapsulation [bio-protocol.org]

- 10. tandfonline.com [tandfonline.com]

- 11. ixcellsbiotech.com [ixcellsbiotech.com]

- 12. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]

- 13. pubcompare.ai [pubcompare.ai]

- 14. researchgate.net [researchgate.net]

Neuroprotective Effects of Asperosaponin VI In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (ASA VI), a triterpenoid saponin derived from the root of Dipsacus asper, has emerged as a compound of significant interest in the field of neuropharmacology. Emerging in vitro research points towards its potent neuroprotective capabilities, primarily mediated through its anti-inflammatory effects on microglial cells. This technical guide provides a comprehensive overview of the current in vitro evidence for the neuroprotective actions of ASA VI, with a focus on its underlying molecular mechanisms, detailed experimental protocols, and quantitative data analysis.

Core Neuroprotective Mechanism: Anti-Neuroinflammation via PPAR-γ Pathway Activation

In vitro studies have consistently demonstrated that Asperosaponin VI exerts its neuroprotective effects by modulating microglial activation, the resident immune cells of the central nervous system. Over-activated microglia contribute to neuroinflammation, a key pathological process in many neurodegenerative diseases. ASA VI appears to quell this inflammatory response by promoting a shift in the microglial phenotype from a pro-inflammatory M1 state to an anti-inflammatory and neuroprotective M2 state.[1][2][3]

The pivotal molecular mechanism underlying this phenotypic switch is the activation of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway.[1][2][3][4][5] ASA VI has been shown to activate this pathway in lipopolysaccharide (LPS)-treated microglia.[2][3][4][6] The anti-inflammatory effects of ASA VI are notably obstructed by the PPAR-γ antagonist, GW9662, confirming the critical role of this pathway.[1][2][4][5] By activating PPAR-γ, ASA VI effectively suppresses the expression and release of pro-inflammatory cytokines while enhancing the expression of anti-inflammatory cytokines.[2][4] This modulation of the neuroinflammatory environment creates more favorable conditions for neuronal survival and function.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Asperosaponin VI.

| Table 1: Effect of Asperosaponin VI on Microglial Cytokine Expression | |

| Parameter | Observation |

| Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Dose-dependent decrease in expression and release in LPS-stimulated microglia.[2][4] |

| Anti-inflammatory Cytokines (e.g., IL-10) | Dose-dependent increase in expression in LPS-stimulated microglia.[2][4] |

| Experimental Model | Primary microglia treated with Lipopolysaccharide (LPS) to induce an inflammatory response. |

| Table 2: Effect of Asperosaponin VI on Microglial Phenotype Markers | |

| Parameter | Observation |

| M1 Marker (e.g., iNOS) | Decreased expression in LPS-stimulated microglia following ASA VI treatment.[1] |

| M2 Marker (e.g., Arginase-1, CD206) | Increased expression in LPS-stimulated microglia following ASA VI treatment.[1][3] |

| Experimental Model | Primary microglia or BV2 microglial cell line stimulated with LPS. |

Detailed Experimental Protocols

Primary Microglia Culture

-

Source: Neonatal mouse or rat brains.

-

Protocol:

-

Isolate cerebral cortices from postnatal day 0-2 pups.

-

Mechanically dissociate the tissue and treat with trypsin to obtain a single-cell suspension.

-

Plate the mixed glial cell suspension in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

After 10-14 days, when the mixed glial culture is confluent, harvest microglia by gentle shaking or mild trypsinization.

-

Re-plate the isolated microglia for subsequent experiments.

-

In Vitro Model of Neuroinflammation

-

Cell Type: Primary microglia or BV2 microglial cell line.

-

Protocol:

-

Seed microglia at a desired density in appropriate culture plates.

-

Pre-treat the cells with varying concentrations of Asperosaponin VI for a specified duration (e.g., 1-2 hours).

-

Induce an inflammatory response by adding Lipopolysaccharide (LPS; e.g., 100 ng/mL) to the culture medium.

-

For mechanistic studies, a PPAR-γ antagonist (e.g., GW9662) can be added prior to ASA VI treatment.

-

Incubate for a designated time (e.g., 24 hours) before collecting cells or supernatant for analysis.

-

Neuron-Microglia Co-culture

-

Purpose: To assess the indirect neuroprotective effects of ASA VI-treated microglia on neurons.

-

Protocol:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) in a separate culture vessel.

-

In a transwell system, seed neurons in the bottom chamber and microglia in the top insert. This allows for communication via secreted factors without direct cell-cell contact.

-

Treat the microglial cells in the top chamber with ASA VI and/or LPS as described above.

-

After the treatment period, assess neuronal viability, apoptosis, or synaptic protein expression in the bottom chamber.

-

Quantitative Real-Time PCR (qRT-PCR)

-

Purpose: To measure the mRNA expression levels of cytokines and phenotypic markers.

-

Protocol:

-

Isolate total RNA from treated microglial cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS, Arg-1) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Analyze the relative gene expression using the 2-ΔΔCt method.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines in the cell culture supernatant.

-

Protocol:

-

Collect the culture supernatant from treated microglial cells.

-

Use commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-10).

-

Follow the manufacturer's instructions for the assay procedure, including incubation with capture and detection antibodies, and addition of a substrate for colorimetric detection.

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

-

Western Blotting

-

Purpose: To detect the protein levels of key signaling molecules (e.g., PPAR-γ, p-PPAR-γ) and phenotypic markers.

-

Protocol:

-

Lyse the treated microglial cells to extract total protein.

-

Determine the protein concentration using a BCA or Bradford assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Immunocytochemistry

-

Purpose: To visualize the expression and localization of specific proteins within the cells.

-

Protocol:

-

Culture microglial cells on coverslips.

-

After treatment, fix the cells with paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding sites.

-

Incubate with primary antibodies against markers of interest (e.g., Iba1 for microglia, iNOS for M1, Arginase-1 for M2).

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Visualizations

Caption: Signaling pathway of Asperosaponin VI in microglia.

Caption: Workflow for in vitro neuroinflammation studies.

References

- 1. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asperosaponin VI inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asperosaponin VI inhibits LPS-induced inflammatory response by activating PPAR-γ pathway in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Asperosaponin VI ameliorates the CMS-induced depressive-like behaviors by inducing a neuroprotective microglial phenotype in hippocampus via PPAR-γ pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Potent Anti-inflammatory Action of Triterpenoid Saponins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triterpenoid saponins, a diverse group of naturally occurring glycosides, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. Extensive research has demonstrated their ability to modulate key signaling pathways implicated in the inflammatory response, thereby reducing the production of pro-inflammatory mediators and mitigating inflammation-associated tissue damage. This technical guide provides an in-depth overview of the anti-inflammatory properties of triterpenoid saponins, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation.

Core Mechanisms of Anti-inflammatory Action

Triterpenoid saponins exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling cascades that orchestrate the inflammatory response. The most well-documented mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the modulation of the NLRP3 inflammasome.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Several triterpenoid saponins have been shown to interfere with this pathway at various points. For instance, Saikosaponin A has been demonstrated to inhibit the phosphorylation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells[1]. Similarly, saponin 12b from Aster tataricus reduces the phosphorylation and degradation of IκB, leading to the blockage of NF-κB p65 translocation to the nucleus[2]. Diosgenin, a steroidal saponin, also suppresses NF-κB activation by inhibiting IKK activation, IκBα phosphorylation and degradation, and p65 phosphorylation and nuclear translocation[3].

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades of protein kinases, plays a crucial role in cellular responses to a variety of external stimuli, including inflammatory signals. Key components of this pathway include extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of pro-inflammatory genes.

Triterpenoid saponins have been found to suppress the activation of the MAPK pathway. For example, Saikosaponin A inhibits the phosphorylation of p38 MAPK, JNK, and ERK in LPS-stimulated RAW 264.7 cells[1]. Triterpenoid saponins from Anemone flaccida have also been shown to block the activation of ERK1/2, p38 MAPK, and JNK signaling pathways[4].

Regulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn processes pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Several triterpenoid saponins have been identified as potent inhibitors of NLRP3 inflammasome activation. For instance, ginsenosides, a class of triterpenoid saponins from Panax ginseng, have been shown to suppress NLRP3 inflammasome activation[5]. Saikosaponin A also exerts inhibitory effects on NLRP3 inflammasome activation[6]. The mechanism of inhibition can involve targeting various components of the inflammasome assembly or upstream signaling events[6][7]. Panax notoginseng saponins (PNS) have been shown to attenuate neuroinflammation by inhibiting TXNIP-mediated NLRP3 inflammasome activation[8].

Quantitative Assessment of Anti-inflammatory Activity

The anti-inflammatory potency of triterpenoid saponins is often quantified by measuring their ability to inhibit the production of key inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a commonly used metric to express the effectiveness of a compound.

| Triterpenoid Saponin | Assay | Cell Line | Inducing Agent | IC50 (µM) | Reference |

| Compound 13 (Stauntonia hexaphylla) | Nitric Oxide (NO) Production | Not Specified | Not Specified | 0.59 | [9] |

| Saponin 12a (Aster tataricus) | Nitric Oxide (NO) Production | Murine Macrophages | Lipopolysaccharide (LPS) | 42.1 | [2] |

| Saponin 12b (Aster tataricus) | Nitric Oxide (NO) Production | Murine Macrophages | Lipopolysaccharide (LPS) | 1.2 | [2] |

| Compound 1 (Entada phaseoloides) | Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 25.08 | [10] |

| Compound 4 (Entada phaseoloides) | Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 20.13 | [10] |

| Entagenic acid (Entada phaseoloides) | Nitric Oxide (NO) Production | RAW 264.7 | Lipopolysaccharide (LPS) | 23.48 | [10] |

| Vitnegundin A (Vitex negundo) | Nitric Oxide (NO) Release | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 11.8 | [11] |

| Vitnegundin E (Vitex negundo) | Nitric Oxide (NO) Release | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 44.2 | [11] |

| Swinhoeic acid (Vitex negundo) | Nitric Oxide (NO) Release | BV-2 Microglial Cells | Lipopolysaccharide (LPS) | 19.6 | [11] |

In addition to inhibiting NO production, triterpenoid saponins have been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[1][3][10]. For example, Panax notoginseng flower saponins at a concentration of 200 µg/mL significantly downregulated the production of IL-1β and TNF-α in a UVB-induced inflammation model[12].

Experimental Protocols for Assessing Anti-inflammatory Activity

A variety of in vitro and in vivo models are employed to evaluate the anti-inflammatory potential of triterpenoid saponins.

In Vitro Assays

A common workflow for the in vitro assessment of anti-inflammatory activity is depicted below.

Detailed Methodologies:

-

Cell Culture: Murine macrophage cell lines such as RAW 264.7 and microglial cell lines like BV-2 are commonly used. These cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are typically pre-treated with varying concentrations of the triterpenoid saponin for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.

-

Inflammatory Stimulation: Lipopolysaccharide (LPS) is a widely used agent to induce an inflammatory response in macrophages. For NLRP3 inflammasome studies, a priming signal (LPS) is often followed by an activation signal such as ATP.

-

Nitric Oxide (NO) Assay: The production of NO, a key inflammatory mediator, is often measured in the cell culture supernatant using the Griess reagent, which detects nitrite, a stable product of NO.

-

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are quantified using commercially available ELISA kits.

-

Western Blotting: This technique is used to determine the protein expression levels of key signaling molecules (e.g., phosphorylated IκBα, p65, p38, JNK, ERK, NLRP3, caspase-1) in cell lysates.

-

Quantitative Polymerase Chain Reaction (qPCR): qPCR is employed to measure the mRNA expression levels of pro-inflammatory genes.

In Vivo Models

Animal models are crucial for validating the in vivo efficacy of anti-inflammatory compounds. A commonly used model is the carrageenan-induced paw edema model in rodents[13]. In this model, the injection of carrageenan into the paw induces an acute inflammatory response characterized by swelling. The anti-inflammatory effect of a test compound is assessed by its ability to reduce the paw volume compared to a control group[13].

Conclusion

Triterpenoid saponins represent a valuable class of natural products with significant anti-inflammatory potential. Their ability to target multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, underscores their promise as lead compounds for the development of novel anti-inflammatory drugs. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of these fascinating molecules. Further investigations into the structure-activity relationships, bioavailability, and safety profiles of triterpenoid saponins will be critical in translating their preclinical efficacy into clinical applications.

References

- 1. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triterpenoid Saponins from Anemone flaccida Suppress Tumor Cell Proliferation by Regulating MAPK, PD1/PDL1, and STAT3 Signaling Pathways and Altering Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Natural Products that Target the NLRP3 Inflammasome to Treat Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Saponins as potential novel NLRP3 inflammasome inhibitors for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Panax notoginseng Saponins Attenuate Neuroinflammation through TXNIP-Mediated NLRP3 Inflammasome Activation in Aging Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Therapeutic Capabilities of Triterpenes and Triterpenoids in Immune and Inflammatory Processes: A Review [mdpi.com]

- 10. Triterpene saponins with anti-inflammatory activity from the stems of Entada phaseoloides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triterpenoids and triterpenoid saponins from Vitex negundo and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]

Asperosaponin VI: A Comprehensive Technical Review of its Potential in Bone Health

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (ASA VI) is a triterpenoid saponin isolated from the traditional Chinese medicinal herb Dipsacus asper. Historically used for strengthening bones and treating fractures, recent scientific investigations have begun to elucidate the molecular mechanisms underlying the therapeutic potential of ASA VI in bone health. This technical guide provides a comprehensive review of the existing literature on ASA VI, focusing on its effects on bone cell function, the signaling pathways it modulates, and its efficacy in preclinical models of bone loss. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided for key experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's mechanism of action.

Effects of Asperosaponin VI on Bone Cell Function

Asperosaponin VI has demonstrated a dual role in promoting bone health by stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

Osteoblast Proliferation, Differentiation, and Mineralization

In-vitro studies have consistently shown that ASA VI enhances osteoblastic activity. Treatment of pre-osteoblastic cell lines, such as MC3T3-E1, and primary osteoblasts with ASA VI leads to increased cell proliferation, differentiation, and mineralization of the extracellular matrix.[1] Similarly, ASA VI has been found to induce the osteogenic differentiation of human umbilical cord mesenchymal stem cells (hUC-MSCs) and rat adipose-derived stem cells (ADSCs).[2][3] Key markers of osteoblast differentiation, including alkaline phosphatase (ALP) activity and the formation of calcified nodules, are significantly upregulated in the presence of ASA VI.[1][3]

Inhibition of Osteoclastogenesis

Beyond its anabolic effects on osteoblasts, ASA VI also exhibits anti-catabolic properties by inhibiting the formation and function of osteoclasts, the cells responsible for bone resorption. Studies have shown that ASA VI can suppress the differentiation of bone marrow-derived macrophages (BMMs) into mature osteoclasts.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro and in-vivo studies on the effects of Asperosaponin VI on bone health.

In-Vitro Studies

| Cell Type | ASA VI Concentration | Outcome Measure | Result | Reference |

| MC3T3-E1, Primary Osteoblasts | 10⁻⁶ M | Proliferation, Differentiation, Mineralization | Significant induction | [1][6] |

| hUC-MSCs | Not specified | ALP Activity | Significant increase at 7 and 14 days | [2] |

| Rat ADSCs | 10⁻⁵ M, 10⁻⁴ M | ALP Activity | Significant promotion | [3] |

| Rat ADSCs | 10⁻⁷ M - 10⁻⁴ M | Calcium Deposition | Enhanced | [3] |

| Rat ADSCs | Not specified | RUNX2, OCN mRNA & Protein | Upregulated | [3] |

| BMMs | 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M | Osteoclast Differentiation | Significant reduction | [4] |

In-Vivo Studies

| Animal Model | ASA VI Dosage | Duration | Key Findings | Reference |

| Hindlimb Unloading Mice | 200 mg/kg/day (oral) | 4 weeks | Improved bone microstructure (increased BV/TV, Tb.N; decreased Tb.Sp, SMI) | [7] |

Abbreviations: ALP: Alkaline Phosphatase; BMMs: Bone Marrow-derived Macrophages; BV/TV: Bone Volume/Tissue Volume; hUC-MSCs: human Umbilical Cord Mesenchymal Stem Cells; OCN: Osteocalcin; RUNX2: Runt-related transcription factor 2; SMI: Structure Model Index; Tb.N: Trabecular Number; Tb.Sp: Trabecular Separation.

Signaling Pathways Modulated by Asperosaponin VI

Asperosaponin VI exerts its effects on bone cells by modulating several key signaling pathways critical for bone metabolism.

BMP-2/p38/ERK1/2 Signaling Pathway

ASA VI has been shown to induce osteoblast differentiation by increasing the synthesis of Bone Morphogenetic Protein-2 (BMP-2).[1] BMP-2, a potent osteogenic factor, subsequently activates the p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways, which are crucial for the transcriptional regulation of osteoblast-specific genes.[1]

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is another critical mediator of ASA VI's pro-osteogenic effects. This pathway is known to play a vital role in cell survival, proliferation, and differentiation. ASA VI has been reported to promote the osteogenic differentiation of bone marrow stromal cells from ovariectomized rats by activating the PI3K/AKT pathway.

Estrogen Signaling Pathway

Interestingly, ASA VI has been found to exert estrogen-like effects by interacting with estrogen receptors.[2] It can induce the osteogenic differentiation of hUC-MSCs through the estrogen signaling pathway, suggesting its potential as a phytoestrogen for the management of postmenopausal osteoporosis.[2]

Experimental Protocols

This section provides a detailed overview of the methodologies used in the key experiments cited in this review.

Cell Culture and Osteogenic Differentiation Assay

-

Cell Lines: MC3T3-E1, primary osteoblasts, hUC-MSCs, or rat ADSCs are commonly used.

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or alpha-Minimum Essential Medium (α-MEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Induction Medium: To induce osteogenic differentiation, the culture medium is supplemented with osteogenic inducers, typically consisting of 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone.

-

ASA VI Treatment: Asperosaponin VI is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations (commonly ranging from 10⁻⁷ M to 10⁻⁴ M) for the duration of the experiment (typically 7 to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

-

After the desired treatment period, cells are washed with phosphate-buffered saline (PBS).

-

Cells are lysed using a lysis buffer (e.g., 0.1% Triton X-100).

-

The cell lysate is incubated with a p-nitrophenyl phosphate (pNPP) substrate solution.

-

The reaction is stopped, and the absorbance is measured at 405 nm using a microplate reader.

-

ALP activity is normalized to the total protein content of the cell lysate, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

Alizarin Red S (ARS) Staining for Mineralization

-

Cells are fixed with 4% paraformaldehyde for 15-30 minutes.

-

After washing with deionized water, the cells are stained with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Excess stain is removed by washing with deionized water.

-

The stained mineralized nodules can be visualized and photographed using a microscope.

-

For quantification, the stain can be eluted with a solution of 10% cetylpyridinium chloride, and the absorbance of the eluate is measured at 562 nm.

Osteoclastogenesis Assay

-

Bone marrow cells are isolated from the femurs and tibias of mice.

-

The cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to generate bone marrow-derived macrophages (BMMs).

-

BMMs are then cultured with M-CSF and receptor activator of nuclear factor-κB ligand (RANKL) to induce osteoclast differentiation.

-

ASA VI is added to the culture medium at different concentrations.

-

After 5-7 days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.

Western Blot Analysis

-

Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-p38, p-ERK, p-AKT, RUNX2, OCN) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In-Vivo Animal Models

-

Ovariectomized (OVX) Model: This model is widely used to mimic postmenopausal osteoporosis. Female rodents undergo surgical removal of the ovaries, leading to estrogen deficiency and subsequent bone loss.

-

Hindlimb Unloading Model: This model simulates the effects of microgravity and disuse on the skeleton. The hindlimbs of the animals are suspended, preventing weight-bearing and leading to rapid bone loss in the unloaded limbs.[7]

-

Treatment: ASA VI is typically administered orally or via injection for a specified period.

-

Analysis: Bone parameters are assessed using techniques such as micro-computed tomography (micro-CT) to evaluate bone microarchitecture (e.g., BV/TV, Tb.N, Tb.Sp) and histomorphometry to analyze cellular changes in the bone.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the effects of Asperosaponin VI on bone health.

Conclusion

Asperosaponin VI has emerged as a promising natural compound for the promotion of bone health. The reviewed literature provides strong evidence for its dual action in stimulating osteoblast-mediated bone formation and inhibiting osteoclast-driven bone resorption. The elucidation of its mechanisms of action, involving the BMP-2/p38/ERK1/2, PI3K/AKT, and estrogen signaling pathways, provides a solid foundation for its further development as a therapeutic agent for bone disorders such as osteoporosis. The quantitative data and detailed experimental protocols presented in this guide offer valuable resources for researchers and drug development professionals interested in advancing the study of Asperosaponin VI for bone-related applications. Future research should focus on further characterizing its efficacy and safety in more extensive preclinical and clinical studies.

References

- 1. Asperosaponin VI, a saponin component from Dipsacus asper wall, induces osteoblast differentiation through bone morphogenetic protein-2/p38 and extracellular signal-regulated kinase 1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asperosaponin VI induces osteogenic differentiation of human umbilical cord mesenchymal stem cells via the estrogen signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asperosaponin VI stimulates osteogenic differentiation of rat adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergy effects of Asperosaponin VI and bioactive factor BMP-2 on osteogenesis and anti-osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asperosaponin VI Protects Against Bone Loss Due to Hindlimb Unloading in Skeletally Growing Mice Through Regulating Microbial Dysbiosis Altering the 5-HT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Asperosaponin VI

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asperosaponin VI (AS6), a triterpenoid saponin with the chemical formula C47H76O18, is a key bioactive constituent isolated from the roots of Dipsacus asper Wall. ex C.B. Clarke[1]. Traditionally used in Chinese medicine for the treatment of bone fractures, osteoporosis, and rheumatoid arthritis, Dipsacus asper (known as "Xuduan") has garnered significant scientific interest[1][2]. Asperosaponin VI is recognized as a primary quality marker for the crude drug Dipsaci Radix, the dried root of the plant[3].

This technical guide provides an in-depth overview of the discovery and isolation of Asperosaponin VI, detailing experimental protocols for its extraction and purification. It also presents a compilation of its diverse biological activities and the signaling pathways through which it exerts its effects, supported by quantitative data from various studies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Experimental Protocols

I. Extraction of Crude Saponins from Dipsacus asper

The initial step in the isolation of Asperosaponin VI involves the extraction of crude saponins from the dried roots of Dipsacus asper. The following protocol is a synthesized methodology based on common practices for saponin extraction[3].

1. Plant Material Preparation:

-

Obtain dried roots of Dipsacus asper.

-

Clean the roots to remove any soil and foreign matter.

-

Grind the dried roots into a coarse powder to increase the surface area for extraction.

2. Defatting (Optional but Recommended):

-

To remove lipophilic compounds that may interfere with subsequent purification steps, perform a defatting step.

-

Macerate the powdered root material in a non-polar solvent such as petroleum ether or n-hexane.

-

Stir the mixture for several hours, then filter to separate the plant material from the solvent.

-

Repeat this process 2-3 times.

-

Air-dry the defatted plant material.

3. Solvent Extraction:

-

Several methods can be employed for the extraction of saponins, including maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).

-

Conventional Solvent Extraction (Maceration or Reflux):

-

Immerse the defatted plant powder in an aqueous alcohol solution, typically 70-80% ethanol or methanol, at a solid-to-liquid ratio of 1:10 (w/v)[3].

-

The mixture can be left to macerate at room temperature for 24-48 hours with occasional stirring, or heated under reflux for 2-4 hours to enhance extraction efficiency.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue 2-3 times to maximize the yield.

-

Combine all the filtrates.

-

-

Ultrasound-Assisted Extraction (UAE):

-

Place the defatted plant powder in an extraction vessel with the chosen solvent (e.g., 80% ethanol) at a ratio of 1:20 (w/v)[4].

-

Perform sonication in an ultrasonic bath at a controlled temperature (e.g., 50°C) and ultrasound amplitude (e.g., 40%) for a specified duration (e.g., 60 minutes)[4].

-

Filter the extract and repeat the process on the residue if necessary.

-

-

Microwave-Assisted Extraction (MAE):

-

Mix the defatted plant powder with the solvent in a microwave-safe extraction vessel.

-

Apply microwave irradiation at a specific power (e.g., 600 W) and for a set duration (e.g., 5-10 minutes)[5].

-

Allow the mixture to cool before filtering.

-

-

4. Concentration:

-

Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the solvent.

-

The resulting product is a crude saponin extract.

II. Purification of Asperosaponin VI using Macroporous Resin Chromatography

A highly effective method for the enrichment and purification of Asperosaponin VI from the crude extract is macroporous resin chromatography. The following protocol is based on an optimized procedure using AB-8 macroporous resin[6].

1. Preparation of the Sample Solution:

-

Dissolve the crude saponin extract in distilled water to a final solid content of approximately 0.08 g/mL[6].

2. Macroporous Resin Column Chromatography:

-

Pack a chromatography column with pre-treated AB-8 macroporous resin.

-

Equilibrate the column by washing with distilled water.

-

Load the prepared sample solution onto the column at a controlled flow rate. The adsorption capacity is approximately 1.2 g of crude drug per 1 g of resin[6].

-

Washing Step: Elute the column with 3 column volumes of 30% ethanol at a flow rate of 200 mL/h to remove impurities[6].

-

Elution of Asperosaponin VI: Elute the column with 3 column volumes of 70% ethanol at a flow rate of 200 mL/h to desorb the target compound, Asperosaponin VI[6].

-

Collect the 70% ethanol fraction.

3. Final Concentration and Drying:

-

Concentrate the collected 70% ethanol fraction under reduced pressure to remove the ethanol.

-

Lyophilize (freeze-dry) the concentrated aqueous solution to obtain the purified Asperosaponin VI powder.

This purification process can yield an enriched extract with a high content of Asperosaponin VI.

III. Analytical Methodology

1. High-Performance Liquid Chromatography (HPLC):

-

HPLC is a standard method for the quantification and quality control of Asperosaponin VI.

-

Column: Diamonsil C18 (2) column (4.6 mm × 250 mm, 5 µm) or equivalent.

-

Mobile Phase: Acetonitrile and water in a ratio of 28:72 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 212 nm.

-

Quantification: Based on a calibration curve generated with a purified Asperosaponin VI standard.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

LC-MS/MS provides a highly sensitive and selective method for the determination of Asperosaponin VI in biological matrices.

-

Column: C18 column.

-

Mobile Phase: Gradient elution with a mixture of methanol and ammonium acetate buffer with formic acid.

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple reaction monitoring (MRM) of the transition m/z [M-H]- 927.5 → 603.4 for Asperosaponin VI[7].

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

NMR is crucial for the structural elucidation of Asperosaponin VI.

-

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to confirm the identity and structure of the isolated compound.

Quantitative Data

The following tables summarize the quantitative data from various studies on the isolation and biological activities of Asperosaponin VI.

Table 1: Purification of Asperosaponin VI using Macroporous Resin[6]

| Parameter | Value |

| Resin Type | AB-8 Macroporous Resin |

| Sample Solution Concentration | 0.08 g/mL |

| Adsorption Capacity | 1.2 g crude drug / 1 g resin |

| Impurity Elution | 3 column volumes of 30% ethanol |

| Target Elution | 3 column volumes of 70% ethanol |

| Yield of Enriched Extract | 8.93% |

| Purity of Asperosaponin VI in Extract | 65.32 ± 1.73% |

| Diversion Rate of Asperosaponin VI | 95% |

Table 2: In Vitro Biological Activities of Asperosaponin VI

| Biological Effect | Cell Line | Concentration | Result | Reference |

| Osteogenesis | MC3T3-E1 | Not specified | Significant induction of proliferation, differentiation, and mineralization | [8] |

| Anti-Recurrent Spontaneous Abortion | Primary decidual cells | 10 µg/mL | Lowered expression of JUN, pro-CASP3, CASP3, STAT3, SRC, and PTGS2 compared to progesterone | [3] |

| Anti-Osteoarthritis | Chondrocytes | > 50 µM | Significant protection against TBHP-induced cytotoxicity | |

| Anti-Depressive Like Behavior | - | 40 mg/kg (in mice) | Reversed suppressed sucrose preference in CMS mice | |

| Cardioprotection | - | Not specified | Improved LVSP, LVEDP, ±dP/dt; decreased TNF-α and IL-6; increased IL-10 (in rats) | |